L-Valine (13C5; 15N) is a stable isotope-labeled form of the essential amino acid L-Valine, which is crucial for protein synthesis in living organisms. The compound is recognized for its role in various biochemical processes and is particularly significant in metabolic studies and tracer experiments due to its isotopic labeling. The molecular formula for L-Valine (13C5; 15N) is C5H11N1O2, where all five carbon atoms are replaced with the carbon-13 isotope, and one nitrogen atom is replaced with the nitrogen-15 isotope. This labeling allows researchers to track the compound's behavior in biological systems using techniques like nuclear magnetic resonance spectroscopy.
L-Valine (13C5; 15N) can be sourced from specialized chemical suppliers such as Cambridge Isotope Laboratories and Sigma-Aldrich, which provide high-purity versions of this compound for research purposes. Its production typically involves sophisticated synthesis techniques to ensure the integrity of the isotopic labels.
L-Valine (13C5; 15N) falls under the classification of amino acids, specifically as a branched-chain amino acid (BCAA). It is categorized as a non-polar, aliphatic amino acid, which plays a vital role in protein structure and function.
The synthesis of L-Valine (13C5; 15N) generally involves the incorporation of stable isotopes into the amino acid structure during its biosynthesis or through chemical reactions. One common method includes:
The synthesis process requires precision in controlling reaction conditions, including temperature and pH, to optimize yield and purity. The isotopic labeling must be verified using techniques like mass spectrometry to confirm the presence of carbon-13 and nitrogen-15.
L-Valine (13C5; 15N) participates in various biochemical reactions, primarily involving protein synthesis and metabolism. Some key reactions include:
These reactions are catalyzed by specific enzymes under physiological conditions, allowing researchers to study metabolic pathways using labeled substrates.
The mechanism of action for L-Valine (13C5; 15N) primarily revolves around its incorporation into proteins during translation. The labeled form allows scientists to trace its incorporation into various proteins and study metabolic fluxes.
Research utilizing L-Valine (13C5; 15N) has demonstrated its utility in understanding muscle metabolism, protein turnover, and the dynamics of amino acid utilization in different physiological states.
L-Valine (13C5; 15N) has several scientific applications:
The biosynthesis of L-valine-(¹³C₅,¹⁵N) leverages conserved metabolic pathways in microbial hosts, primarily Escherichia coli and Corynebacterium glutamicum. The pathway initiates with two molecules of pyruvate, catalyzed by acetohydroxyacid synthase (AHAS, encoded by ilvBN in E. coli or ilvBNC in C. glutamicum), to form 2-acetolactate—a critical branch point for branched-chain amino acid biosynthesis [1] [4]. Subsequent enzymatic steps involve isomeroreduction by acetohydroxyacid isomeroreductase (AHAIR, ilvC), dehydration by dihydroxyacid dehydratase (DHAD, ilvD), and transamination by transaminase B (TA, ilvE) to yield L-valine. For isotopic labeling, uniformly ¹³C₅-labeled glucose or ¹³C₃-pyruvate serves as the primary carbon source, introducing ¹³C at all five carbon positions of valine. Simultaneously, ¹⁵NH₄Cl provides the labeled nitrogen atom incorporated via transamination [3] [4].
A key challenge is isotopic scrambling due to shared pathway enzymes with isoleucine and leucine biosynthesis. For example, 2-ketoisovalerate—the immediate precursor to valine—also feeds into leucine synthesis via 2-isopropylmalate synthase (LeuA). Regulatory mechanisms further complicate labeling; AHAS is inhibited by valine, while transcriptional attenuation of the ilvGMEDA operon in E. coli responds to all three branched-chain amino acids [1] [4]. To minimize cross-labeling, metabolic engineers employ leucine auxotrophic strains or supplement media with deuterated leucine (leucine-d₁₀), which suppresses endogenous leucine synthesis without isotopic dilution [3] [7].
Precursor-directed biosynthesis offers superior stereoselectivity and atom-specific enrichment compared to full metabolic synthesis. The most efficient route utilizes α-ketoisovalerate-(¹³C₄, methyl-¹³C) as the core precursor, synthesized from ¹³C-labeled acetone and cyanoacetic acid or via enzymatic decarboxylation of labeled α-ketoisocaproate [3] [7]. In E. coli cultures, this precursor is added 1 hour pre-induction, where it enters the valine pathway via transamination (Figure 1). Transaminases (ilvE, avtA) transfer the ¹⁵N from glutamate-(¹⁵N) or directly from ¹⁵NH₄⁺ to form L-valine-(¹³C₅,¹⁵N) with 99% chiral purity [3] [5].
Table 1: Key Labeled Precursors for L-Valine-(¹³C₅,¹⁵N) Synthesis
Precursor | Isotopic Label | Target Valine Atoms | Role |
---|---|---|---|
α-Ketoisovalerate | ¹³C₄, methyl-¹³C | C1-C4, methyl carbons | Direct carbon backbone donor |
[¹³C₆]-Glucose | U-¹³C₆ | C1-C5 | General carbon source for de novo biosynthesis |
¹⁵NH₄Cl | ¹⁵N | N | Nitrogen source for transamination |
Sodium [¹³C]-pyruvate | ¹³C₃ | Cα, Cβ, carboxylate | Initiates AHAS-catalyzed condensation |
L-Leucine-d₁₀ | D₁₀ | None | Blocks endogenous leucine synthesis to prevent isotopic scrambling |
Enzymatic transamination is pivotal for retaining isotopic fidelity during the final step of valine synthesis. Transaminases (e.g., IlvE in E. coli, AvtA in C. glutamicum) catalyze the reversible transfer of the ¹⁵N-labeled amino group from glutamate to 2-ketoisovalerate-(¹³C₅), forming L-valine-(¹³C₅,¹⁵N) without racemization [4]. This reaction occurs with strict stereospecificity, ensuring the S-configuration at the α-carbon. Crucially, the equilibrium favors valine synthesis when excess glutamate-(¹⁵N) or ammonia is supplied, driving near-quantitative ¹⁵N incorporation [3] [5].
Decarboxylation reactions earlier in the pathway pose risks of ¹³CO₂ loss, particularly during the AHAS-catalyzed decarboxylation of pyruvate to form 2-acetolactate. However, kinetic studies confirm that decarboxylation is irreversible and does not scramble the label under physiological conditions. To further minimize isotopic dilution, engineered strains with downregulated pyruvate dehydrogenase (aceE knockout) are employed, reducing ¹³C loss via CO₂ [4] [7]. Auxotrophic strains lacking branched-chain amino acid transaminases (e.g., ΔilvE ΔavtA) can also be used with supplemented labeled precursors to prevent unintended isotope transfer to other metabolites [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7